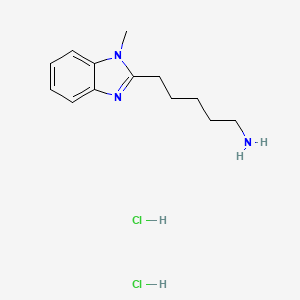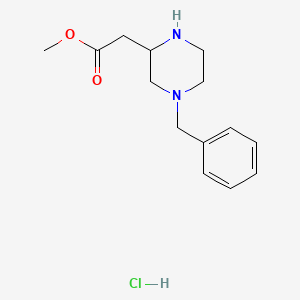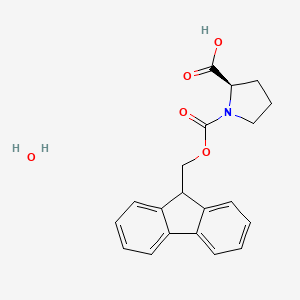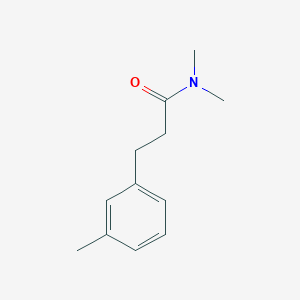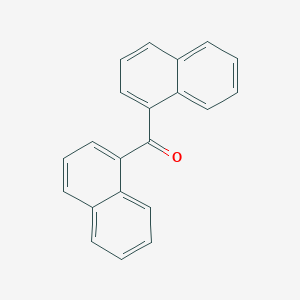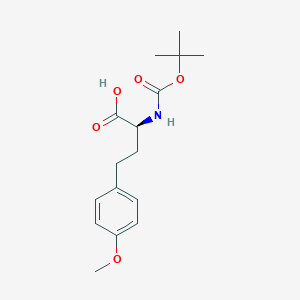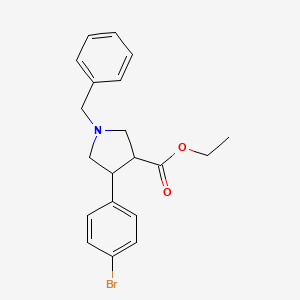
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester
Descripción general
Descripción
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester (1-B4BP-PCEE) is a synthetic compound used in a variety of scientific research applications. It is a member of the family of pyrrolidine compounds, which are known to have a wide range of biological activities. The synthesis of 1-B4BP-PCEE is relatively straightforward, and it has been used in numerous studies to evaluate the effects of various environmental and biological factors on cellular processes.
Mecanismo De Acción
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester acts as a competitive inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4). CDK4 is a key regulator of the cell cycle, and the inhibition of CDK4 by 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester results in the disruption of the cell cycle and the induction of apoptosis. Additionally, 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester are largely dependent on the concentration of the compound used and the specific cell type being studied. In general, 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester has been shown to induce apoptosis in a variety of cell types, including cancer cell lines. Additionally, 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable enough to be stored for extended periods of time. Additionally, it is not toxic to cells and can be used at low concentrations. However, there are some limitations to using 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester in lab experiments. For example, it is not effective at high concentrations, and it is not selective for specific cell types. Additionally, it is not always easy to determine the exact concentration of 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester needed for a particular experiment.
Direcciones Futuras
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester has potential applications in a variety of research areas. For example, it could be used to study the effects of various environmental and biological factors on cellular processes. Additionally, it could be used to study the effects of various drugs and toxins on cells, and to study the effects of various genetic mutations on cells. Furthermore, it could be used to evaluate the efficacy of various therapeutic agents. Finally, it could be used to develop new therapeutic agents and to develop new strategies for treating various diseases.
Métodos De Síntesis
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester is synthesized from the reaction of 4-bromophenyl pyrrolidine-3-carboxylic acid (4-BP-PC) and ethyl acetate in the presence of sodium hydroxide. The reaction is carried out in a two-step process, with the first step involving the formation of the ethyl ester of 4-BP-PC, and the second step involving the formation of 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester. The reaction is carried out in a solvent such as ethanol or methanol, and the reaction is typically complete within 1-2 hours.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester has been used in a variety of scientific research applications, including studies of cell cycle regulation, apoptosis, and gene expression. It has been used to study the effects of various environmental and biological factors on cellular processes. It has also been used to study the effects of various drugs and toxins on cells. Additionally, it has been used to study the effects of various genetic mutations on cells, and to evaluate the efficacy of various therapeutic agents.
Propiedades
IUPAC Name |
ethyl 1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOWKWVSFLHRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408476 | |
| Record name | 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |
CAS RN |
883993-84-8 | |
| Record name | 1-Benzyl-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



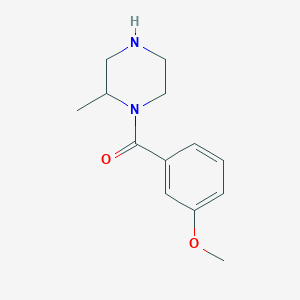

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
